N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE
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Overview
Description
N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE: is a chemical compound with the molecular formula C16H26N4OS. It is known for its unique structure, which includes a triazole ring and a sulfanyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves the reaction of dicyclohexylamine with 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE
- N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLTHIO)ACETAMIDE
- N~1~,N~1~-DICYCLOHEXYL-2-(1H-1,2,4-TRIAZOL-5-YLSELANYL)ACETAMIDE
Uniqueness
This compound is unique due to its specific combination of a triazole ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N,N-dicyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c21-15(11-22-16-17-12-18-19-16)20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h12-14H,1-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIHINOEJDDSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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